Hydroxy-PEG3-PFP ester
Overview
Description
Hydroxy-PEG3-PFP ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
Hydroxy-PEG3-PFP ester is a PEG-based linker that can be used in the synthesis of PROTACs . It contains a hydroxyl group with a PFP ester group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .Chemical Reactions Analysis
Hydroxy-PEG3-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP esters have similar applications as the NHS esters but are more stable in aqueous solution .Physical And Chemical Properties Analysis
The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .Scientific Research Applications
Proteomics Research
Hydroxy-PEG3-PFP ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Drug Delivery
Hydroxy-PEG3-PFP ester is used in the field of drug delivery . The compound can be used to modify drug molecules to improve their solubility, stability, and bioavailability. This can enhance the effectiveness of the drug and reduce potential side effects.
Synthesis of Glycopolymers
Hydroxy-PEG3-PFP ester is used in the synthesis of glycopolymers . Glycopolymers are functional polymers with saccharide moieties on their side chains and are attractive candidates for biomaterials. The formation of amide bonds caused by the reaction of activated esters with amino groups is of high synthetic chemical value owing to its high selectivity .
Postpolymerization Modification
This compound is used in postpolymerization modification . This process involves the chemical modification of a polymer after it has been synthesized. This can be used to introduce new functional groups, change the physical properties of the polymer, or attach other molecules to the polymer.
Dual Postpolymerization Modification
Hydroxy-PEG3-PFP ester can be used in dual postpolymerization modification . This process involves modifying polymer side chains using two different molecules. This can broaden the range of applications of the polymer .
Synthesis of Functional Polymers
Hydroxy-PEG3-PFP ester is used in the synthesis of functional polymers . These are polymers with specific functional groups that give them special properties, such as the ability to bind to a specific molecule or to undergo a specific chemical reaction.
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKFXKPNIRFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121184 | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-PFP ester | |
CAS RN |
1807537-40-1 | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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